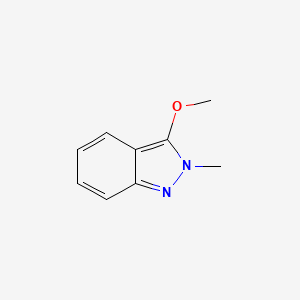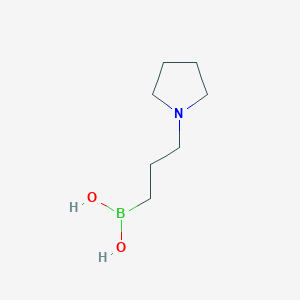![molecular formula C10H13NO B11920974 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] CAS No. 706791-71-1](/img/structure/B11920974.png)
1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and a pyrrolo[1,2-c]oxazole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] typically involves cyclocondensation reactions. One common method is the reaction of cyclopentanone with appropriate nucleophiles and electrophiles under controlled conditions. For instance, the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone can yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-c]oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives.
Wissenschaftliche Forschungsanwendungen
1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one
- Spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]
Comparison: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrrolo[1,2-c]oxazole rings. This structure imparts distinct reactivity and biological activity compared to similar compounds. For instance, the presence of the oxazole ring can enhance its potential as an antimicrobial agent compared to pyrrolo[2,3-b]pyridin derivatives .
Eigenschaften
CAS-Nummer |
706791-71-1 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
spiro[1H-pyrrolo[1,2-c][1,3]oxazole-3,1'-cyclopentane] |
InChI |
InChI=1S/C10H13NO/c1-2-6-10(5-1)11-7-3-4-9(11)8-12-10/h3-4,7H,1-2,5-6,8H2 |
InChI-Schlüssel |
YUQDOWQEEFZOEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)N3C=CC=C3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)




![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
